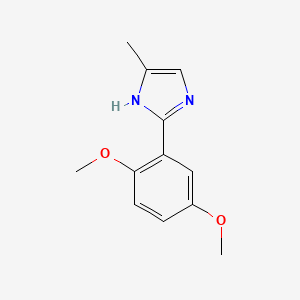
(2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol is a compound with a unique structure that includes a five-membered heterocyclic ring. This structure is significant because five-membered rings are commonly found in various bioactive natural products, such as peptides, alkaloids, and nucleoside analogs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol involves several steps. One common method includes the addition of hydrogen cyanide to aldehydes and ketones to produce alcohols . Another method involves the reduction of esters to alcohols using lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions would be essential for industrial production.
化学反応の分析
Types of Reactions
(2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its precursor alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Reagents like phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structure is similar to that of bioactive natural products, making it a useful compound for studying biological processes.
Industry: Used in the synthesis of various industrial chemicals and materials
作用機序
The mechanism of action of (2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antiviral activities .
類似化合物との比較
Similar Compounds
(2-Fluorotetrahydro-1H-pyrrolizin-7a-yl)methanol: Similar structure but with fewer fluorine atoms.
(2,2-Difluorotetrahydro-1H-pyrrolizin-7a-yl)methanol: Another similar compound with two fluorine atoms instead of four.
Uniqueness
(2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol is unique due to its four fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C8H11F4NO |
|---|---|
分子量 |
213.17 g/mol |
IUPAC名 |
(2,2,6,6-tetrafluoro-1,3,5,7-tetrahydropyrrolizin-8-yl)methanol |
InChI |
InChI=1S/C8H11F4NO/c9-7(10)1-6(5-14)2-8(11,12)4-13(6)3-7/h14H,1-5H2 |
InChIキー |
PCJZBBLSQXZINX-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC(CN2CC1(F)F)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



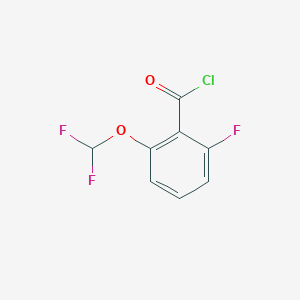
![9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13689683.png)
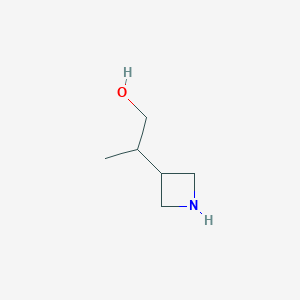
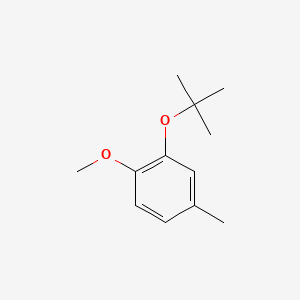
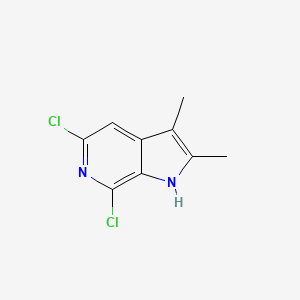
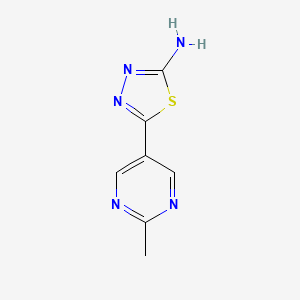

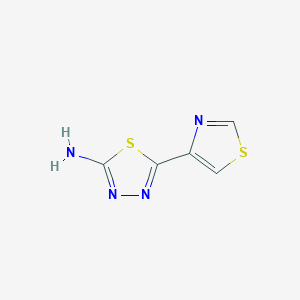

![(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine](/img/structure/B13689741.png)


